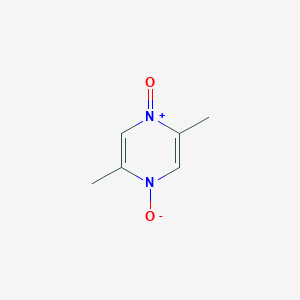

2,5-Dimethylpyrazine 1,4-dioxide

Description

Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-4-oxidopyrazin-1-ium 1-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-5-3-8(10)6(2)4-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWHPPCKIBOLLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=C[N+]1=O)C)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343120 | |

| Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6890-38-6 | |

| Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6890-38-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC109851 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109851 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazine, 2,5-dimethyl-, 1,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Characterization and Intermolecular Interactions

Advanced Crystallographic Analysis

Single-crystal X-ray diffraction has been the pivotal technique in determining the precise solid-state structure of 2,5-Dimethylpyrazine (B89654) 1,4-dioxide.

The title compound, with the chemical formula C₆H₈N₂O₂, was synthesized from 2,5-dimethylpyrazine, acetic acid, and hydrogen peroxide. nih.govnih.gov X-ray diffraction analysis reveals that it crystallizes in the monoclinic system. nih.gov The molecule itself is situated on a crystallographic inversion center, meaning that only half of the molecule is unique in the crystal lattice, with the other half generated by symmetry. nih.govnih.gov

Key crystallographic data are summarized in the table below.

| Crystal Data | |

| Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 g/mol |

| Crystal System | Monoclinic |

| a | 3.9971 (8) Å |

| b | 8.9176 (17) Å |

| c | 8.9249 (17) Å |

| β | 102.205 (3)° |

| Volume | 310.93 (10) ų |

| Z | 2 |

| Radiation | Mo Kα |

| Temperature | 173 K |

This table presents the unit cell parameters and other relevant crystallographic data for 2,5-Dimethylpyrazine 1,4-dioxide as determined by single-crystal X-ray diffraction. nih.gov

The this compound molecule possesses a planar pyrazine (B50134) ring. nih.gov The molecule lies on an inversion center, which dictates a centrosymmetric conformation in the crystal. nih.govnih.gov The asymmetric unit of the crystal structure contains only half of the molecule. nih.gov

The crystal structure of this compound is characterized by a network of intermolecular interactions that guide its packing into a stable, three-dimensional architecture.

Significant π-π stacking interactions are observed between adjacent pyrazine rings. nih.govnih.gov These interactions occur with an interplanar distance of 3.191 Å. nih.govnih.gov This distance is indicative of a strong attractive interaction between the electron clouds of the aromatic rings. A notable feature of this stacking is a slippage of 2.408 Å between the stacked molecules. nih.gov

The supramolecular assembly is further stabilized by a network of weak hydrogen bonds. nih.govnih.gov Specifically, each this compound molecule participates in C-H…O hydrogen-bonding interactions with four of its neighbors. nih.govnih.gov These interactions link the molecules into two-dimensional layers. nih.govnih.gov

Crystal Packing and Supramolecular Assembly

Spectroscopic Investigations for Structural Elucidation

Spectroscopic methods provide complementary information to crystallographic studies for a comprehensive structural understanding. Various spectroscopic data for this compound are available in public databases. nih.gov This includes mass spectrometry (GC-MS), ultraviolet-visible (UV-Vis) spectroscopy, and infrared (IR) spectroscopy. nih.gov Fourier Transform Infrared (FTIR) spectra have been obtained using the KBr wafer technique. nih.gov

Infrared and Raman Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups and vibrational modes of a molecule. For this compound, Fourier Transform Infrared (FTIR) spectral data has been recorded using the KBr wafer technique. nih.gov This information is cataloged in spectral databases, such as SpectraBase. nih.gov The presence of N-oxide functional groups would be expected to produce strong characteristic bands, distinguishable from the parent 2,5-dimethylpyrazine. However, specific band frequencies and intensities from public sources are not available.

Detailed information on the Raman spectroscopy of this compound is not readily found in the public domain. Raman spectroscopy would provide complementary information to IR spectroscopy, particularly for the symmetric vibrations of the pyrazine ring and the C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for determining the precise atomic connectivity and chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. While NMR is a standard method for the characterization of organic molecules, specific chemical shift data (in p.p.m.), coupling constants, and solvent details for this compound are not available in the surveyed literature. The symmetrical nature of the molecule, with its two methyl groups and two N-oxide groups, would be expected to result in a relatively simple NMR spectrum.

Mass Spectrometric Techniques

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound is available in spectral databases. nih.gov The molecular weight of the compound is 140.14 g/mol , which would correspond to the molecular ion peak in the mass spectrum. nih.gov

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | nih.gov |

| Molecular Weight | 140.14 g/mol | nih.gov |

| Mass Spectrometry Data | Available via GC-MS | nih.gov |

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is used to study the electronic transitions within a molecule, which are influenced by the system of conjugated double bonds. The UV-VIS absorption spectrum for this compound has been recorded and is noted in the PubChem database, with the data available through SpectraBase. nih.gov The introduction of N-oxide groups to the pyrazine ring alters the electronic structure, which would be reflected by shifts in the absorption maxima (λmax) compared to the parent 2,5-dimethylpyrazine. Specific absorption maxima and molar absorptivity coefficients are not provided in the readily accessible literature.

Chemical Reactivity and Derivatization Strategies

Coordination Chemistry Applications

2,5-Dimethylpyrazine (B89654) 1,4-dioxide (dmpzdo) serves as a versatile bridging ligand in coordination chemistry. Its two oxygen atoms, possessing greater electron density than the nitrogen atoms of the parent pyrazine (B50134), act as effective donor sites for metal ions. rsc.orgrsc.org This characteristic allows for the construction of diverse and complex coordination networks with transition metals and lanthanides.

Formation of Transition Metal Coordination Networks

The use of 2,5-dimethylpyrazine 1,4-dioxide as a ligand has led to the successful synthesis of various transition metal coordination networks. nih.gov The bidentate nature of the dmpzdo ligand, where each oxygen atom can coordinate to a metal center, facilitates the formation of extended, multidimensional structures.

Novel three-dimensional coordination polymers of manganese(II) and cobalt(II) have been synthesized using dmpzdo as the sole bridging ligand. rsc.orgrsc.org In these structures, the metal ion is typically coordinated by six oxygen atoms from six different dmpzdo ligands, resulting in a slightly distorted octahedral geometry. rsc.org Each dmpzdo molecule, in turn, bridges two metal ions, creating a robust 3D framework. rsc.orgrsc.org The general formula for these polymers is {[M(dmpzdo)₃]·(ClO₄)₂}n, where M can be Mn(II) or Co(II). rsc.orgrsc.org The synthesis is generally achieved by reacting the corresponding metal perchlorate (B79767) salt with dmpzdo in a suitable solvent mixture, such as water and acetonitrile, and allowing single crystals to form over time at room temperature. rsc.orgrsc.org

Two-dimensional coordination polymers have also been reported, such as with copper(II). nih.gov The dimensionality of the resulting network is influenced by factors including the choice of the metal ion and the reaction conditions.

Table 1: Crystallographic Data for Transition Metal Coordination Polymers with this compound

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | Ref |

|---|---|---|---|---|---|---|

| {[Mn(dmpzdo)₃]·(ClO₄)₂}n | Trigonal | R-3 | 11.6672(14) | 11.6672(14) | 16.652(4) | rsc.org |

| {[Co(dmpzdo)₃]·(ClO₄)₂}n | Trigonal | R-3 | 11.5935(10) | 11.5935(10) | 16.344(3) | rsc.org |

| C₆H₈N₂O₂ | Monoclinic | P2₁/c | 3.9971(8) | 8.9176(17) | 8.9249(17) | nih.gov |

Design and Synthesis of Lanthanide Coordination Polymers

The N-oxide functional groups are effective for coordinating with lanthanide ions (Ln³⁺), and pyrazine-N,N'-dioxide derivatives have been noted for their use in constructing lanthanide coordination networks. nih.govmdpi.com While specific examples detailing the synthesis of coordination polymers with this compound and lanthanides are less prevalent in the surveyed literature, the principles of design follow from the established chemistry of related N-oxide ligands. researchgate.net

The design strategy involves leveraging the hard-donor oxygen atoms of the N-oxide groups, which have a strong affinity for the hard lanthanide cations. mdpi.com The synthesis of lanthanide coordination polymers often involves the reaction of a lanthanide salt, such as a nitrate (B79036) or picrate, with the N-oxide ligand in a suitable solvent. rsc.orgrsc.org The resulting structures can be complex, forming one-dimensional chains or two-dimensional sheets, which may further interact through hydrogen bonding or π-π stacking to create three-dimensional supramolecular architectures. rsc.org For instance, novel mixed 1D–2D coordination polymers have been established with the related 4,4′-bipyridine-N,N′-dioxide ligand, showcasing the versatility of N-oxides in building complex lanthanide-based materials. rsc.org

Ligand Field Theory and Metal-Ligand Orbital Interactions

The magnetic properties of coordination polymers formed with this compound provide insight into the metal-ligand orbital interactions, which are described by ligand field theory. Theoretical calculations have confirmed that the electron densities on the oxygen atoms of aromatic N-oxides are larger than those of the nitrogen atoms in the corresponding N-containing heterocycles. rsc.orgrsc.org This enhanced electron density on the oxygen donors of dmpzdo influences the splitting of the metal d-orbitals upon coordination.

In the case of the 3D manganese(II) and cobalt(II) polymers, each metal ion is in a slightly distorted octahedral coordination environment, surrounded by six oxygen atoms from the bridging dmpzdo ligands. rsc.orgrsc.org Magnetic susceptibility measurements on these complexes reveal weak antiferromagnetic coupling between the metal centers bridged by the dmpzdo ligand. rsc.orgrsc.org

Table 2: Magnetic Properties of Transition Metal Coordination Polymers with this compound

| Compound | Magnetic Coupling Constant (J) | g-factor | Magnetic Behavior | Ref |

|---|---|---|---|---|

| {[Mn(dmpzdo)₃]·(ClO₄)₂}n | -0.15 cm⁻¹ | 2.03 | Very weak antiferromagnetic coupling | rsc.org |

| {[Co(dmpzdo)₃]·(ClO₄)₂}n | Not specified | Not specified | Weak antiferromagnetic coupling | rsc.org |

The very weak antiferromagnetic interaction, as indicated by the small negative J value for the Mn(II) complex, is a direct consequence of the electronic structure arising from the metal-ligand orbital overlap through the bridging ligand. rsc.org The geometry and the nature of the orbitals involved in the superexchange pathway dictate the sign and magnitude of the magnetic coupling.

Transformations to Novel Chemical Entities

Beyond its use as a ligand, this compound can be envisioned as a precursor for the synthesis of other functional organic molecules.

Synthesis of Pyrazine-Fused Isoindigos

Pyrazine-fused isoindigo (PzIIG) has been designed and synthesized as a novel electron-accepting building block for constructing donor-acceptor conjugated polymers used in polymer solar cells. rsc.orgrsc.org The synthesis of the key intermediate for these materials, a brominated pyrazine-fused isoindigo, starts from pyrazine-2,5-dialdehyde. rsc.org This starting material is obtained through a four-step process. rsc.org The PzIIG structure incorporates a pyrazine ring into the isoindigo core, which enhances planarity and electron-withdrawing characteristics compared to traditional isoindigo. rsc.org While this compound is a derivative of pyrazine, the direct conversion of it to pyrazine-fused isoindigos is not detailed in the reviewed literature.

Development of Self-Assembling Homoleptic Polymers

The formation of the three-dimensional coordination polymers with manganese(II) and cobalt(II) are prime examples of the development of self-assembling homoleptic polymers. rsc.orgrsc.org Homoleptic complexes are those in which all ligands coordinated to the central metal ion are identical. In these cases, the this compound is the only ligand species present. rsc.orgrsc.org

The self-assembly process is driven by the coordination preferences of the metal ions and the bridging nature of the dmpzdo ligand. The Mn(II) and Co(II) ions achieve a stable, octahedrally coordinated state by binding to six dmpzdo ligands. Simultaneously, each bidentate dmpzdo ligand bridges two metal ions. This mutual satisfaction of coordination requirements leads to the spontaneous formation of a highly ordered, infinite three-dimensional network. rsc.orgrsc.org These materials are a class of coordination polymers where the structure is determined by the intrinsic properties of the metal and ligand, leading to predictable and robust self-assembly.

Electrochemical Transformation Studies of Pyrazine Dioxide Derivatives

The electrochemical behavior of pyrazine derivatives, including their N-oxides, has been a subject of significant research, particularly concerning their reduction mechanisms. While specific studies focusing exclusively on this compound are limited, the electrochemical transformations of related pyrazine structures provide a strong basis for understanding its reactivity.

Studies on the electrochemical reduction of pyrazine itself have shown that it can be reduced to 1,4-dihydropyrazine (B12976148). rsc.org The process is influenced by the electrode material and the pH of the solution. For instance, on a silver electrode in a potassium bromide solution, new bands corresponding to reduced pyrazine products were observed at potentials more negative than -900 mV (vs. SCE), with the primary product identified as the 1,4-dihydropyrazine cation. rsc.org This reduction is not entirely reversible, as some of the reduced product remains adsorbed on the electrode surface even when the potential is scanned back to more positive values. rsc.org

Cyclic voltammetry studies of various substituted pyrazines have demonstrated the influence of different functional groups on their electrochemical properties. dtu.dk Electron-donating groups, such as the methyl groups in 2,5-dimethylpyrazine, and electron-withdrawing groups alter the reduction and oxidation potentials of the pyrazine ring. dtu.dkresearchgate.net Generally, the reduction of pyrazines involves a coupled two-electron, multi-proton transfer reaction. dtu.dk At very acidic pH (below 2), two distinct one-electron transfer steps can be observed, which merge into a single peak at higher pH values. dtu.dk

The electrochemical behavior of aromatic amine N-oxides has also been investigated using techniques like cyclic voltammetry in nonaqueous solvents. oup.com These studies provide a measure of the stability of the anion and cation free radicals that are formed during the electrode reactions. oup.com For alkaloid N-oxides, electrochemical reduction has been shown to regenerate the original alkaloid, indicating a reduction of the N-O bond. nih.gov This process is a key aspect of the function of some bioreductive drugs, where enzymatic reduction of an N-oxide group under hypoxic conditions leads to an active cytotoxic agent. nih.govacs.org The reduction of fused pyrazine mono-N-oxide bioreductive drugs, for example, proceeds via a two-electron reduction to a stable product. nih.gov

Table 1: Electrochemical Reduction of Pyrazine Derivatives

| Compound/Class | Technique | Key Findings | Reference |

|---|---|---|---|

| Pyrazine | Surface-Enhanced Raman Scattering (SERS) | Reduction to 1,4-dihydropyrazine cation at potentials < -900 mV vs. SCE on a silver electrode. The process is partially irreversible. | rsc.org |

| Substituted Pyrazines | Cyclic Voltammetry | Substituents (electron-donating/withdrawing) affect redox potentials. Reduction is a coupled two-electron, multi-proton process. | dtu.dk |

| Aromatic Amine N-Oxides | Cyclic Voltammetry | Allows for the study of the stability of radical ions formed during redox reactions. | oup.com |

| Fused Pyrazine Mono-N-Oxides | Enzymatic Reduction Studies | Undergoes a two-electron reduction to a stable, reduced product, relevant for bioreductive drug activation. | nih.gov |

| Alkaloid N-Oxides | Voltammetry | Can be electrochemically reduced back to the parent alkaloid. | nih.gov |

Reversible Interconversion with Piperazine Derivatives for Hydrogen Storage

A significant application of the pyrazine framework is in the field of hydrogen storage, leveraging the reversible transformation between pyrazines and their corresponding piperazines. A notable example is the system based on the interconversion of 2,5-dimethylpyrazine and 2,5-dimethylpiperazine (B91223).

Research has demonstrated a highly efficient hydrogen storage and release system utilizing a single iridium catalyst for the reversible hydrogenation and dehydrogenation of these nitrogen-containing heterocyclic compounds. nih.gov This system allows for the uptake and release of three equivalents of hydrogen. The transformation from 2,5-dimethylpyrazine to 2,5-dimethylpiperazine (hydrogenation) and the reverse reaction (dehydrogenation) can be repeated multiple times—at least four cycles—with almost no loss of efficiency. nih.gov

This process is significant because it can be achieved with relatively small amounts of solvent, and even under solvent-free conditions, which is a major advancement over previous systems. nih.gov In a solvent-free setup, 2,5-dimethylpiperazine, which has a hydrogen gravimetric capacity of 5.3 wt%, can undergo quantitative dehydrogenation with a small amount of the iridium catalyst (0.5 mol%). nih.gov The development of such liquid organic hydrogen carriers (LOHCs) is a promising avenue for safe and efficient hydrogen storage, a critical component of a future hydrogen-based economy. nih.gov

Table 2: Hydrogen Storage via Reversible Interconversion

| Reactant Pair | Catalyst | Key Features | Reference |

|---|---|---|---|

| 2,5-Dimethylpyrazine / 2,5-Dimethylpiperazine | Iridium-based complex | Reversible uptake/release of 3 H₂ molecules. High efficiency over multiple cycles. Operable under solvent-free conditions. | nih.gov |

Mechanistic Insights into Oxidation and Reduction Reactions

The oxidation and reduction reactions involving the pyrazine ring and its N-oxide functionalities are central to the chemistry of this compound.

Oxidation: The formation of this compound occurs through the oxidation of 2,5-dimethylpyrazine. This is typically achieved using strong oxidizing agents. A common laboratory method involves heating 2,5-dimethylpyrazine with hydrogen peroxide in acetic acid. nih.gov The generally accepted mechanism for N-oxidation of heteroaromatic amines involves the nucleophilic nitrogen atom of the pyrazine ring attacking the electrophilic oxygen of the oxidizing agent (e.g., a peroxy acid formed in situ from hydrogen peroxide and acetic acid). This process is repeated for the second nitrogen atom to yield the 1,4-dioxide. Other potent oxidizing agents, such as trifluoroperacetic acid, can also be used and are effective in producing pyrazine di-N-oxides. psu.edu The presence of N-oxide groups significantly alters the electronic properties of the pyrazine ring, influencing its reactivity in subsequent reactions.

Reduction: The reduction of pyrazine N-oxides involves the removal of the oxygen atoms from the nitrogen. This can be accomplished through various means, including catalytic hydrogenation or with chemical reducing agents. The mechanism generally involves a two-electron reduction of the N-O bond. As seen in electrochemical studies and enzymatic assays of related compounds, the N-oxide is reduced back to the parent amine. nih.govnih.gov For example, the reduction of a fused pyrazine mono-N-oxide to its corresponding pyrazine is a key step in the activation of certain bioreductive drugs. nih.gov This highlights that the N-oxide group can act as a "pro-drug" functionality, which is stable until it reaches a reducing environment where it is converted to the active form. The reduction regenerates the pyrazine ring, which can then participate in further chemical or biological processes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to investigate the electronic structure and reactivity of pyrazine (B50134) N,N'-dioxide and its derivatives. rsc.orgnih.gov These studies are crucial for understanding the molecule's behavior in various chemical environments.

Theoretical calculations have confirmed that the oxygen atoms in aromatic N-oxides, such as 2,5-dimethylpyrazine (B89654) 1,4-dioxide, possess greater electron densities than the nitrogen atoms in the corresponding N-containing heteroaromatics. tandfonline.comtandfonline.com This heightened electron density on the oxygen atoms is a key factor in the molecule's coordination chemistry and its ability to form strong magnetic interactions in complexes with metal ions. tandfonline.comtandfonline.com

Computational analyses have also been used to create electrostatic potential maps, providing a visual representation of the electron distribution within the molecule. rsc.org These maps help in predicting the sites most likely to be involved in intermolecular interactions. Further DFT calculations have been performed to analyze the energetics of different binding modes when 2,5-dimethylpyrazine 1,4-dioxide interacts with other molecules, such as calix researchgate.netpyrroles. rsc.org These studies suggest that the interactions can be complex and may differ from those observed with other N-oxides. rsc.org

The inherent bifunctionality and the low-lying unoccupied molecular orbital of the parent pyrazine ring allow it to form coordination polymers with interesting electrical and magnetic properties. researchgate.net The addition of the N-oxide groups and methyl substituents in this compound further modifies its electronic properties, influencing its reactivity and potential applications.

Simulation of Vibrational Spectra and Molecular Dynamics

Computational methods are utilized to simulate the vibrational spectra (infrared and Raman) of pyrazine derivatives, providing insights that complement experimental findings. For adducts of 2,5-dimethylpyrazine, DFT calculations have been used to predict the frequencies of normal vibrations. researchgate.netiaea.orglookchem.com

These simulations generally show good agreement with experimental infrared (IR), Raman, and inelastic neutron scattering (INS) spectra. researchgate.netiaea.org However, discrepancies can arise, particularly for low-frequency bands associated with the torsional modes of the methyl (CH3) groups. researchgate.netiaea.orglookchem.com Different theoretical models can yield significantly different values for these torsional frequencies, with the PWC(dnp) approach showing relatively good agreement in some cases. researchgate.netiaea.orglookchem.com

The assignment of specific vibrational modes is aided by normal coordinate analysis based on the computational results. lookchem.com This allows for a more detailed understanding of the molecular motions corresponding to each observed spectral band.

Thermochemical Property Prediction and Analysis

Computational chemistry plays a role in predicting the thermochemical properties of compounds like pyrazine 1,4-dioxide (PZDO). Recent studies have investigated the thermal behavior and thermochemical properties of PZDO, revealing it to be an energetic material. acs.org While specific computational data for the 2,5-dimethyl derivative is not detailed in the provided results, the study on PZDO highlights the potential for such analyses. acs.org The computed energetic potential of PZDO was found to be comparable to that of trinitrotoluene (TNT). acs.org

Computational Modeling of Intermolecular Interactions and Crystal Packing

The crystal structure of this compound reveals a molecule located on an inversion center. nih.govnih.gov Computational modeling and analysis of its crystal structure highlight significant intermolecular interactions that dictate its packing in the solid state.

Key among these are π–π stacking interactions between neighboring pyrazine rings, with an observed interplanar distance of 3.191 Å. researchgate.netnih.govnih.gov There is also a slippage of 2.408 Å between the stacked molecules. nih.gov

Furthermore, each this compound molecule is connected to four neighboring molecules through C—H⋯O hydrogen-bonding interactions. researchgate.netnih.govnih.gov These interactions create a two-dimensional layered structure in the crystal. researchgate.netnih.govnih.gov This is in contrast to the related 2-methylpyrazine (B48319) 1,4-dioxide and pyrazine N,N'-dioxide, which form hydrogen-bonded ribbons and a three-dimensional network, respectively. nih.gov

Computational modeling, such as DFT calculations with functionals like CAM-B3LYP, is used to gain deeper insight into these interactions, especially for host-guest complexes. nih.gov These calculations can help in understanding long-range interactions, including potential donor-acceptor π–π interactions between the pyrazine ring and other molecules. nih.gov

Table of Crystal and Hydrogen Bond Data for this compound

| Crystal Data Parameter | Value nih.gov |

| Formula | C₆H₈N₂O₂ |

| Molecular Weight | 140.14 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9971 (8) |

| b (Å) | 8.9176 (17) |

| c (Å) | 8.9249 (17) |

| β (°) | 102.205 (3) |

| Volume (ų) | 310.93 (10) |

| Z | 2 |

| Temperature (K) | 173 |

| Hydrogen Bond Geometry | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| C1—H1C···O1ⁱ | 0.98 | 2.41 | 3.3290 (15) | 155 |

| C3—H3···O1ⁱ | 0.95 | 2.31 | 3.1863 (15) | 153 |

| Symmetry code: (i) -x+1, -y+1/2, z+1/2 |

Advanced Applications in Materials Science

Supramolecular Chemistry and Crystal Engineering

The arrangement of molecules in the solid state, governed by non-covalent interactions, is the focus of supramolecular chemistry and crystal engineering. 2,5-Dimethylpyrazine (B89654) 1,4-dioxide has proven to be a valuable building block in this field due to its distinct molecular geometry and the presence of hydrogen bond acceptors and aromatic rings.

The crystal structure of 2,5-Dimethylpyrazine 1,4-dioxide reveals a molecule located on an inversion center. tandfonline.comnih.govnih.gov This symmetry influences its packing in the solid state. A key feature of its crystal structure is the presence of π-π stacking interactions between neighboring pyrazine (B50134) rings, with a reported interplanar distance of 3.191 Å. tandfonline.comnih.govnih.gov These interactions are crucial in the formation of extended supramolecular architectures.

Furthermore, each molecule of this compound can participate in hydrogen bonding. The oxygen atoms of the N-oxide groups act as hydrogen bond acceptors, linking to hydrogen atoms from the methyl groups of adjacent molecules (C-H···O interactions). tandfonline.comnih.govnih.gov These hydrogen bonds are instrumental in organizing the molecules into two-dimensional layers. tandfonline.comnih.gov This is in contrast to the related 2-methylpyrazine (B48319) 1,4-dioxide and pyrazine N,N'-dioxide, which form one-dimensional ribbons and a three-dimensional network, respectively. nih.gov The ability to form these layered structures highlights the potential of this compound in the design of crystalline materials with specific dimensionalities.

Table 1: Crystallographic and Interaction Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C6H8N2O2 | tandfonline.comnih.gov |

| Crystal System | Monoclinic | nih.gov |

| π-π Stacking Distance | 3.191 Å | tandfonline.comnih.govnih.gov |

| Supramolecular Assembly | Two-dimensional layers | tandfonline.comnih.gov |

Functional Materials Development

The unique characteristics of this compound are being harnessed for the development of novel functional materials with applications ranging from advanced polymers to energy storage systems.

Polymer Building Blocks for Advanced Material Architectures

This compound serves as a versatile bridging ligand in the synthesis of coordination polymers. A notable example is the creation of a three-dimensional Co(II) coordination polymer. tandfonline.com In this architecture, each Co(II) ion is coordinated by six 2,5-dimethylpyrazine-1,4-dioxide ligands, and each ligand, in turn, bridges two Co(II) ions. tandfonline.com This results in a complex and stable three-dimensional network. The magnetic properties of such materials are of particular interest, with studies indicating weak anti-ferromagnetic coupling between the metal centers bridged by the dioxide ligand. tandfonline.com The ability of this compound to form such extended, well-defined structures underscores its potential as a fundamental building block for creating new materials with tailored magnetic or electronic properties.

Exploration as Organic Electrodes in Battery Systems

The search for high-performance, sustainable, and safe energy storage solutions has led to the investigation of organic molecules as electrode materials. Pyrazine dioxide-based compounds are being explored for this purpose due to their redox activity. While direct studies on this compound are limited, research on closely related pyrazine N,N'-dioxide (PZDO) and its tetramethylated derivative (TeMePzDO) provides valuable insights. rsc.org These studies, utilizing density functional theory (DFT) calculations, have classified these systems as potential negative electrodes (anodes) for batteries. rsc.org The redox potential of these molecules is a key parameter, and the pyrazine dioxide core is the electroactive center. The insights gained from PZDO and TeMePzDO suggest that this compound could also function as a redox-active component in organic batteries, warranting further investigation into its electrochemical properties.

Role as Synthetic Intermediate for Complex Organic Compounds

Beyond its direct use in materials, this compound is a valuable synthetic intermediate for the production of more complex organic molecules. Its precursor, 2,5-dimethylpyrazine, is a well-established intermediate in the synthesis of various compounds, including pharmaceuticals. chemicalbook.comchemicalbook.com

A specific application highlighting the role of the dioxide is in a patented process for the selective synthesis of 5-methylpyrazine-2-carboxylic acid. patsnap.com In this multi-step synthesis, 2,5-dimethylpyrazine is first oxidized to 2,5-dimethylpyrazine-1-oxide. This mono-N-oxide is then subjected to further reactions, including treatment with acetic anhydride (B1165640) to form 2-acetoxymethyl-5-methylpyrazine. patsnap.com This acetoxy derivative is a crucial intermediate that can then be converted to the desired 5-methylpyrazine-2-carboxylic acid, a key component in the synthesis of certain pharmaceutical agents. patsnap.com This demonstrates the utility of the N-oxide functionality in activating the adjacent methyl group for further chemical transformation, a common strategy in heterocyclic chemistry.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Roles

The investigation into new catalytic functions for 2,5-dimethylpyrazine (B89654) 1,4-dioxide is a rapidly advancing area of study. The molecule's inherent structure, especially the two N-oxide groups, makes it an attractive candidate for a variety of catalytic transformations. These N-oxide moieties can function as oxygen donors, a critical property for numerous oxidation reactions.

Current research is centered on leveraging this oxygen-transfer capability to create novel catalytic systems. Scientists are examining its potential as a co-catalyst or a primary catalytic agent in reactions like the oxidation of sulfides to sulfoxides and the epoxidation of alkenes. The objective is to formulate more efficient and selective catalytic pathways for synthesizing valuable chemical intermediates. The electron-donating methyl groups on the pyrazine (B50134) ring may also modulate the reactivity and stability of potential metal complexes, suggesting its use as a ligand in coordination chemistry for designing new catalysts. While the direct catalytic applications of 2,5-dimethylpyrazine 1,4-dioxide are still under exploration, the broader class of pyridine (B92270) N-oxides has been recognized for its role in various organic transformations, including C-H activation and cross-coupling reactions. scilit.com

Integration into Advanced Hybrid Materials Systems

A promising frontier for this compound is its incorporation into advanced hybrid materials. A key characteristic being investigated is its capacity to form coordination complexes with a range of metal ions, which is being leveraged for the assembly of metal-organic frameworks (MOFs) and other coordination polymers. acs.org These materials are noted for their high porosity and substantial surface area, rendering them suitable for applications such as gas storage, separation, and catalysis. nih.govmdpi.com

Researchers are exploring how the specific geometry and electronic features of this compound can be utilized to customize the structure and functionality of these hybrid materials. nih.gov For instance, the molecule's linear and rigid nature allows it to serve as a "linker" or "strut," connecting metal centers to create well-defined and predictable porous networks. nih.govresearchgate.net The N-oxide groups offer robust coordination sites for metal ions, enhancing the stability of the resulting frameworks. nih.govresearchgate.net The potential for these materials to display interesting magnetic or optical properties, arising from the interaction between the organic ligand and the metal centers, is also an area of active research. Pyrazine-based ligands have been successfully used to create two-dimensional covalent organic frameworks (2D COFs) for applications such as coating materials for cathodes in lithium-ion batteries. acs.org

Innovative Biocatalytic Routes and Process Enhancement

The creation of novel biocatalytic methods for the synthesis and modification of this compound signifies a major advancement toward more sustainable and environmentally benign chemical production. nih.gov Biocatalysis employs enzymes or whole microbial cells to carry out chemical transformations with high selectivity and efficiency under mild conditions. nih.gov

Current research is focused on identifying and engineering enzymes, such as monooxygenases and transaminases, that can catalyze the N-oxidation or synthesis of the pyrazine core with high yields. nih.govnih.govacs.org This strategy circumvents the need for harsh chemical oxidants commonly used in conventional synthesis. nih.gov For instance, overexpression of the Pseudomonas virulence factor (pvf) biosynthetic operon has led to the identification of a family of pyrazine N-oxides. nih.gov Furthermore, scientists are investigating the use of biocatalysts to generate novel derivatives of this compound by adding functional groups to the pyrazine ring. Process enhancement strategies, including reaction optimization and downstream processing, are also being refined to improve the economic feasibility of these biocatalytic approaches. The biosynthesis of the parent compound, 2,5-dimethylpyrazine, has been achieved using recombinant E. coli, demonstrating the potential for microbial production of pyrazine derivatives. nih.gov

Computational Design and Prediction of Novel Derivatives and Applications

Computational chemistry and molecular modeling are becoming indispensable tools in directing the future development of this compound and its derivatives. These advanced methods enable researchers to forecast the properties and potential uses of new compounds prior to their synthesis, thereby saving considerable time and resources.

Density Functional Theory (DFT) is being utilized to investigate the electronic structure, reactivity, and spectroscopic characteristics of this compound and its prospective derivatives. nih.govmdpi.comacs.org This information is vital for understanding its behavior in different chemical environments and for designing new molecules with customized functionalities. For example, computational screening can identify derivatives with superior catalytic activity or enhanced binding affinity for particular metal ions. Molecular docking simulations are also being used to predict how these molecules might interact with biological targets, which could open avenues for their application in medicinal chemistry.

Q & A

Q. How can crystallographic techniques elucidate molecular packing and intermolecular interactions in this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) is critical for resolving π-π stacking and hydrogen-bonding networks . For example, π-cloud interactions between molecules (centroid distances ~3.7 Å) and C–H⋯O hydrogen bonds form 3D networks, as shown in space-filling models . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts, and high-resolution detectors improve accuracy for weak interactions .

Q. What analytical methods are effective for quantifying this compound in complex matrices?

- Methodological Answer : Gas chromatography-ion mobility spectrometry (GC-IMS) is suitable for volatile analysis, as demonstrated in profiling plant-derived matrices . For non-volatile derivatives, HPLC with UV/Vis or mass spectrometry (MS) detection provides sensitivity. Calibration curves using certified reference materials (e.g., Sigma-Aldrich standards) ensure precision, while internal standards (e.g., deuterated analogs) correct for matrix effects .

Advanced Research Questions

Q. How do methyl group positions influence the compound’s coordination chemistry and reactivity?

- Methodological Answer : Steric hindrance from methyl groups adjacent to nitrogen atoms (e.g., in this compound) restricts coordination to metal centers. For instance, in manganese(II) complexes, 2,6-dimethylpyrazine is preferred over 2,5-dimethyl due to reduced steric clash . Computational modeling (e.g., density functional theory, DFT) can predict ligand-metal binding affinities by analyzing electron density maps and frontier molecular orbitals .

Q. What computational methods model electronic structure and π-π interactions in this compound crystals?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and simulate π-orbital overlap. Molecular dynamics (MD) simulations with force fields (e.g., AMBER) replicate packing motifs observed in SCXRD, such as slippage distances (~1.98 Å) in π-stacked dimers . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bonding vs. van der Waals) .

Q. What strategies resolve contradictions in spectroscopic data during derivative characterization?

- Methodological Answer : Multi-technique validation is essential. For example, discrepancies between NMR and mass spectra can arise from tautomerism or impurities. High-resolution MS (HRMS) confirms molecular formulas, while 2D NMR (e.g., HSQC, NOESY) clarifies regiochemistry. X-ray powder diffraction (XRPD) cross-validates crystalline phase purity against simulated patterns from SCXRD .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.